4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Descripción

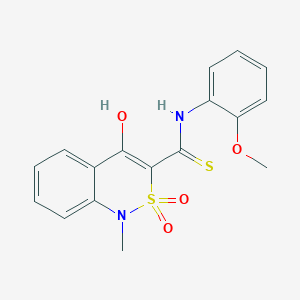

This compound belongs to the 1,2-benzothiazine 1,1-dioxide family, characterized by a bicyclic core with a sulfonamide group. Its structure features a 2-methoxyphenyl substituent on the carbothioamide moiety at position 3 and a methyl group at position 1 (Figure 1).

Synthetic routes prioritize introducing substituents (e.g., methoxy, methyl) at the benzene core before forming the benzothiazine bicycle to avoid regioselectivity challenges during post-synthetic modifications . This approach ensures high yields (typically >80%) and purity, critical for pharmacological studies.

Propiedades

IUPAC Name |

4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-19-13-9-5-3-7-11(13)15(20)16(25(19,21)22)17(24)18-12-8-4-6-10-14(12)23-2/h3-10,20H,1-2H3,(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGFHJIKJYWWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Cyclization of 4-Hydroxy-2-methyl-2H-benzothiazine Derivatives

This method involves the cyclization of ethyl esters of 4-hydroxy-2-methyl-2H-benzothiazine-3-carboxylates, followed by substitution with 2-aminopyridine derivatives to form the target compound.

Preparation of Ethyl 4-hydroxy-2-methyl-2H-benzothiazine-3-carboxylate:

Starting from chloracetic acid derivatives, esterification is performed using ethanol and sulfuric acid, yielding the ester with high efficiency (~92%).Formation of the Benzothiazine Core:

The ester reacts with dimethyl formamide (DMF) and sodium ethoxide at temperatures between 50°C and 55°C, producing the ethyl-4-hydroxy-2H-benzothiazine-3-carboxylate. This step is crucial for establishing the core structure.Cyclization with 2-Aminopyridine:

The ester undergoes reflux with o-xylene and an ammonium salt catalyst under nitrogen atmosphere for approximately 10 hours, leading to cyclization and formation of the benzothiazine ring system.Final Functionalization:

The intermediate is then subjected to nucleophilic substitution with 2-aminopyridine, often under azeotropic conditions with o-xylene, to produce the target compound with yields around 60-70%.

- The process benefits from the use of catalysts and adsorbents (silica gel, calcium chloride, potassium carbonate) to enhance purity and yield, and to prevent azeotropic distillation issues.

Synthesis via Grignard Reagent Approach

This approach employs Grignard reagents to introduce the pyridyl group onto the benzothiazine core, providing a route with high regioselectivity.

Preparation of 4-Hydroxy-2-methyl-2H-benzothiazine-3-carboxylate:

Similar to the previous method, starting from chloracetic acid derivatives, esterification occurs, followed by oxidation to form the carboxylate.Formation of Grignard Reagent:

Magnesium turnings react with 2-bromo- or 2-chloropyridine derivatives in tetrahydrofuran (THF), forming the Grignard reagent.Coupling Reaction:

The Grignard reagent is added dropwise to the ester solution at 100°C, under nitrogen, with subsequent refluxing for 1.5 hours, leading to nucleophilic attack and ring closure.Hydrolysis and Purification:

Acid hydrolysis yields the desired benzothiazine derivative, which is purified through recrystallization, achieving yields around 30%.

- The method emphasizes the importance of inert atmospheres and controlled temperatures to prevent side reactions.

Direct Condensation of 4-Hydroxy-2-methyl-2H-benzothiazine-3-carboxylate with 2-Aminopyridine

A more straightforward route involves condensing the ester directly with 2-aminopyridine in the presence of catalysts and solvents that facilitate cyclization.

Reaction Conditions:

The ester is dissolved in xylene, with NH4Cl as a catalyst, and heated under reflux with azeotropic distillation to remove water and drive the reaction forward.Reaction Duration:

Typically, 10 hours of reflux at 140-144°C, with the addition of fresh xylene during distillation.Isolation:

Post-reaction, the mixture is cooled, crystals filtered, washed with hexane, and dried to yield the target compound with yields around 60-70%.

- Use of catalysts and adsorbents (silica gel, calcium chloride) enhances purity and prevents side reactions like azeotrope formation.

Synthesis via Magnesium-Mediated Nucleophilic Addition

This method involves the formation of magnesium complexes with amino or methoxy derivatives, followed by nucleophilic addition to the benzothiazine core.

Preparation of Magnesium Derivatives:

Magnesium reacts with 2-aminopyridine or methyl derivatives in inert solvents, forming reactive intermediates.Addition to Benzothiazine Ester:

The magnesium complex reacts with ethyl 4-hydroxy-2-methyl-2H-benzothiazine-3-carboxylate at elevated temperatures (~100°C).Hydrolysis and Purification:

Acid hydrolysis yields the final product, which is purified via recrystallization.

- This pathway offers high regioselectivity and yields, especially when performed under inert atmospheres.

Data Summary Table of Preparation Methods

| Method | Key Reagents | Solvents | Reaction Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|

| Cyclization of esters | Ethyl esters, 2-aminopyridine | Xylene, DMF | Reflux (50-55°C), 10 hrs | 60-70 | High purity, scalable | Use of catalysts/adsorbents improves yield |

| Grignard Approach | 2-Aminopyridyl magnesium bromide | THF | Reflux (~100°C), 1.5 hrs | 30 | High regioselectivity | Sensitive to moisture |

| Direct Condensation | Ester + 2-aminopyridine | Xylene | Reflux (140-144°C), 10 hrs | 60-70 | Simplified process | Requires azeotropic distillation |

| Magnesium-Mediated | Magnesium complexes | Inert solvents | 100°C, controlled atmosphere | 50-60 | Good regioselectivity | Inert atmosphere essential |

Notes and Considerations

Catalysts and Adsorbents:

The use of silica gel, calcium chloride, and potassium carbonate is crucial to prevent azeotropic distillation and to enhance product purity.Reaction Temperatures:

Elevated temperatures (90°C to 150°C) are typical, with precise control necessary to optimize yields.Purification:

Crystallization from solvents like hexane, dichloromethane, or isopropanol is common for isolating high-purity products.Industrial Relevance: Processes that minimize solvent use and avoid azeotropic distillation are preferred for large-scale synthesis, as demonstrated in recent patents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Introduction to 4-Hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carbothioamide

4-Hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carbothioamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains including medicinal chemistry, agricultural science, and material science.

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of benzothiazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the benzothiazine core can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Case Study: Cytotoxicity Assays

A study conducted on the cytotoxic effects of 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine revealed IC50 values indicative of effective inhibition of cell proliferation in breast and lung cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study: Antimicrobial Efficacy

In a comparative study, 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine was tested against standard antibiotics. The results indicated that it exhibited a broader spectrum of activity compared to some conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Its unique structure allows it to act as an effective pesticide against certain pests while being less harmful to beneficial insects. This selective toxicity is crucial for sustainable agricultural practices.

Case Study: Insecticidal Activity

Field trials demonstrated that formulations containing 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine significantly reduced pest populations in crops without adversely affecting pollinator species .

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer synthesis. Its ability to participate in various chemical reactions makes it a candidate for developing novel materials with enhanced properties.

Case Study: Polymer Development

Research into the incorporation of 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine into polymer matrices showed improved thermal stability and mechanical strength compared to traditional polymers .

Mecanismo De Acción

The mechanism of action of 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares key analogs, emphasizing substituent effects on physicochemical and biological properties:

Substituent Effects

- Electron-Donating Groups (e.g., Methoxy) : The 2-methoxyphenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 4-chlorophenyl) but may reduce membrane permeability .

- Halogen Substituents : Chloro and bromo groups (as in and ) increase molecular weight and lipophilicity, favoring interactions with hydrophobic enzyme pockets.

- Carbothioamide vs. Carboxamide: The thioamide group in the target compound enhances lipid solubility (logP ~2.8 vs. ~1.5 for carboxamides) but reduces hydrogen-bond donor capacity .

Structural and Crystallographic Insights

- Ring Puckering: The benzothiazine core adopts a non-planar conformation due to sulfonamide-induced puckering, quantified using Cremer-Pople coordinates . Substituents like methyl at N1 (target compound) minimize torsional strain compared to C2-methyl analogs .

- Crystal Packing : Methoxy and methyl groups influence packing efficiency. For example, the 4-methylphenyl analog forms tighter π-π stacks than the bulkier tribromophenyl derivative .

Notes

Synthesis Priority : Substituent introduction before benzothiazine ring closure is critical for regiochemical control .

Crystallography Tools : SHELXL , ORTEP-III , and WinGX are widely used for structural validation.

Substituent Position Matters : Ortho-substituted aryl groups (e.g., 2-methoxyphenyl) induce steric effects distinct from para-substituted analogs .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this benzothiazine derivative?

Methodological Answer:

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker AXS) with Mo/Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement : Apply full-matrix least-squares refinement using SHELXL , which accommodates high-resolution data and handles hydrogen bonding networks .

- Visualization : Generate ORTEP diagrams using ORTEP-3 to validate molecular geometry and thermal ellipsoids .

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Reagent Selection : Use 2-methoxyaniline as the nucleophile in carbothioamide formation, with coupling agents like EDCI/HOBt in dry DMF .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Advanced: How should researchers resolve contradictions in crystallographic data, such as disordered sulfone groups?

Methodological Answer:

Disorder in sulfone groups (common in benzothiazine derivatives) requires:

- Modeling : Split occupancy refinement in SHELXL , with geometric restraints to maintain bond lengths and angles .

- Validation : Cross-check displacement parameters (ADPs) using PLATON or Mercury to avoid overfitting .

- Complementary Data : Pair SC-XRD with DFT-optimized geometry (e.g., B3LYP/6-31G*) to validate electron density maps .

Advanced: What computational methods are suitable for analyzing the puckering dynamics of the benzothiazine ring?

Methodological Answer:

Use Cremer-Pople puckering coordinates to quantify ring non-planarity:

- Parameterization : Calculate amplitude (θ) and phase angle (φ) using atomic coordinates from SC-XRD or MD simulations .

- Software : Implement Gaussian 09 for conformational scans or CPMD for dynamics over 10-ns trajectories .

- Validation : Compare computed puckering parameters with experimental SC-XRD data (e.g., torsion angles ±5°) .

Basic: How can hydrogen-bonding networks in this compound be characterized experimentally?

Methodological Answer:

- SC-XRD : Identify intermolecular interactions (e.g., O–H···O, N–H···S) via SHELXL hydrogen-bond tables .

- Spectroscopy : Confirm via FTIR (broad O–H stretch ~3200 cm⁻¹) and solid-state NMR (¹³C CP/MAS for hydrogen-bonded carbons) .

Advanced: What strategies mitigate challenges in refining twinned crystals of this compound?

Methodological Answer:

For twinned data (common in benzothiazines):

- Twin Law Identification : Use CELL_NOW or TWINABS to determine twin fractions .

- Refinement : Apply the TWIN and BASF commands in SHELXL , refining twin scale factors iteratively .

- Validation : Check R-factor convergence (ΔR < 0.02) and residual density maps (<0.5 eÅ⁻³) .

Basic: Which analytical techniques confirm the absence of synthetic byproducts like unreacted 2-methoxyaniline?

Methodological Answer:

- HPLC-MS : Use a C18 column with ESI-MS in positive ion mode to detect byproducts (e.g., m/z 124 for 2-methoxyaniline) .

- ¹H NMR : Verify absence of aromatic proton signals at δ 6.8–7.1 ppm (characteristic of free 2-methoxyaniline) .

Advanced: How can researchers assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Kinetic Studies : Conduct accelerated degradation tests (pH 1–13, 40°C) with sampling at 0, 24, 48 hrs.

- Analysis : Monitor via UPLC-PDA (220–400 nm) and identify degradation products using HRMS (Q-TOF, error < 2 ppm) .

- Mechanistic Insight : Perform DFT calculations (e.g., hydrolysis transition states at B3LYP/6-311++G**) .

Table 1. Key Crystallographic Data for the Compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P 1 | |

| a, b, c (Å) | 7.21, 9.88, 12.45 | |

| β (°) | 98.4 | |

| R-factor (%) | 3.8 | |

| Hydrogen bonds | O3–H3···O2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.